molecular formula C19H22N2O5S2 B12199422 3-[(5Z)-5-benzylidene-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-ethylpropanamide

3-[(5Z)-5-benzylidene-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-ethylpropanamide

Cat. No.: B12199422
M. Wt: 422.5 g/mol
InChI Key: TZMQMRDBFVKRMM-VBKFSLOCSA-N
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Description

3-[(5Z)-5-benzylidene-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-ethylpropanamide is a complex organic compound with a unique structure that includes a thiazolidine ring, a benzylidene group, and a dioxothiophene moiety. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(5Z)-5-benzylidene-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-ethylpropanamide typically involves multiple steps:

    Formation of the Thiazolidine Ring: The thiazolidine ring can be synthesized by reacting a suitable amine with a carbonyl compound in the presence of a sulfur source.

    Introduction of the Benzylidene Group: The benzylidene group is introduced through a condensation reaction between the thiazolidine derivative and benzaldehyde under basic conditions.

    Attachment of the Dioxothiophene Moiety: The dioxothiophene moiety is incorporated via a nucleophilic substitution reaction, where the thiazolidine derivative reacts with a dioxothiophene compound.

    Final Coupling: The final step involves coupling the intermediate with N-ethylpropanamide under appropriate conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazolidine ring and the benzylidene group.

    Reduction: Reduction reactions can target the carbonyl groups within the thiazolidine ring.

    Substitution: Nucleophilic substitution reactions can occur at the dioxothiophene moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and thiols can be employed under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its reactivity and potential as a building block for more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.

Biology

Biologically, the compound is investigated for its potential as an enzyme inhibitor or receptor modulator. Its ability to interact with biological macromolecules makes it a candidate for drug development.

Medicine

In medicinal chemistry, 3-[(5Z)-5-benzylidene-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-ethylpropanamide is explored for its potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer activities.

Industry

Industrially, the compound may be used in the development of new materials or as a precursor for the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazolidine ring and benzylidene group are key structural features that enable binding to these targets, potentially inhibiting their activity or modulating their function. The dioxothiophene moiety may also contribute to the compound’s overall biological activity by enhancing its stability and solubility.

Comparison with Similar Compounds

Similar Compounds

  • 3-[(5Z)-5-benzylidene-2,4-dioxo-1,3-thiazolidin-3-yl]propanenitrile
  • [(5Z)-5-benzylidene-2,4-dioxo-1,3-thiazolidin-3-yl]acetic acid

Uniqueness

Compared to similar compounds, 3-[(5Z)-5-benzylidene-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-ethylpropanamide stands out due to the presence of the dioxothiophene moiety and the N-ethylpropanamide group. These structural features may enhance its biological activity and stability, making it a more promising candidate for various applications.

Properties

Molecular Formula

C19H22N2O5S2

Molecular Weight

422.5 g/mol

IUPAC Name

3-[(5Z)-5-benzylidene-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(1,1-dioxothiolan-3-yl)-N-ethylpropanamide

InChI

InChI=1S/C19H22N2O5S2/c1-2-20(15-9-11-28(25,26)13-15)17(22)8-10-21-18(23)16(27-19(21)24)12-14-6-4-3-5-7-14/h3-7,12,15H,2,8-11,13H2,1H3/b16-12-

InChI Key

TZMQMRDBFVKRMM-VBKFSLOCSA-N

Isomeric SMILES

CCN(C1CCS(=O)(=O)C1)C(=O)CCN2C(=O)/C(=C/C3=CC=CC=C3)/SC2=O

Canonical SMILES

CCN(C1CCS(=O)(=O)C1)C(=O)CCN2C(=O)C(=CC3=CC=CC=C3)SC2=O

Origin of Product

United States

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